

# ARRY-371797's effect on cardiac fibrosis and inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ARRY-371797 |           |
| Cat. No.:            | B2913283    | Get Quote |

An In-depth Technical Guide on the Effects of **ARRY-371797** on Cardiac Fibrosis and Inflammation

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ARRY-371797 (PF-07265803) is a potent and selective oral inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of cardiac fibrosis and inflammation.[3] [4][5] This technical guide provides a comprehensive overview of the mechanism of action of ARRY-371797, its effects on cardiac pathophysiology, and a summary of its clinical evaluation in patients with dilated cardiomyopathy (DCM) due to lamin A/C (LMNA) gene mutations. While the clinical development of ARRY-371797 was discontinued due to a lack of efficacy in a Phase 3 trial, the investigation into its therapeutic potential has provided valuable insights into the role of p38 MAPK in cardiac disease.[1]

# Introduction: The Role of p38 MAPK in Cardiac Pathophysiology

The p38 MAPK signaling cascade is a key pathway activated by cellular stress, including inflammation, oxidative stress, and mechanical strain.[5] In the heart, sustained activation of



p38 MAPK is associated with maladaptive cardiac remodeling, including cardiomyocyte apoptosis, hypertrophy, and fibrosis.[5][6]

Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impaired cardiac function, and ultimately heart failure. The p38 MAPK pathway plays a central role in this process by:

- Promoting Myofibroblast Differentiation: p38 MAPK is essential for the transformation of cardiac fibroblasts into activated myofibroblasts, the primary cell type responsible for collagen production.[3][6]
- Stimulating Collagen Synthesis: Activated p38 MAPK enhances the expression of profibrotic genes, including those encoding various collagen types.[4]
- Mediating Profibrotic Cytokine Signaling: p38 MAPK acts downstream of key profibrotic cytokines such as transforming growth factor-beta (TGF-β) and angiotensin II.[3]

Cardiac Inflammation: Inflammation is a key contributor to the pathogenesis of various cardiovascular diseases. The p38 MAPK pathway is a central regulator of the inflammatory response in the heart. It is involved in the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells to the site of cardiac injury.

## **ARRY-371797**: A Selective p38α MAPK Inhibitor

ARRY-371797 is an orally bioavailable small molecule that selectively inhibits the alpha isoform of p38 MAPK.[1][7] The rationale for developing a p38 MAPK inhibitor for cardiac disease stems from the extensive preclinical evidence implicating this pathway in cardiac fibrosis and inflammation.

# **Preclinical Evidence (Inferred)**

While specific preclinical studies detailing the effects of **ARRY-371797** on cardiac fibrosis and inflammation are not readily available in the public domain, the mechanism of action as a p38 MAPK inhibitor allows for inferred effects based on the known roles of this pathway.

Table 1: Expected Effects of **ARRY-371797** on Markers of Cardiac Fibrosis and Inflammation (Based on p38 MAPK Inhibition)



| Category                                          | Marker                                                     | Expected Effect of ARRY-371797                                   | Rationale                                                                         |
|---------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Cardiac Fibrosis                                  | Collagen Deposition                                        | Decrease                                                         | Inhibition of myofibroblast differentiation and collagen synthesis.[3]            |
| Myofibroblast<br>Activation (α-SMA<br>expression) | Decrease                                                   | p38 MAPK is required for myofibroblast differentiation.[3][6]    |                                                                                   |
| Profibrotic Gene Expression (e.g., COL1A1, CTGF)  | Decrease                                                   | p38 MAPK regulates<br>the transcription of<br>profibrotic genes. | _                                                                                 |
| Cardiac Inflammation                              | Pro-inflammatory<br>Cytokine Levels (e.g.,<br>TNF-α, IL-6) | Decrease                                                         | p38 MAPK is a key<br>regulator of pro-<br>inflammatory cytokine<br>production.[6] |
| Inflammatory Cell<br>Infiltration                 | Decrease                                                   | Reduced expression of chemokines and adhesion molecules.         |                                                                                   |
| Phosphorylated p38<br>MAPK levels                 | Decrease                                                   | Direct target engagement of the inhibitor.                       |                                                                                   |

# Clinical Development in LMNA-Related Dilated Cardiomyopathy

The primary clinical investigation of **ARRY-371797** focused on patients with DCM caused by mutations in the LMNA gene.[8][9] In this patient population, cellular stress is believed to lead to the hyperactivation of the p38 MAPK pathway.[7][10]

# Phase 2 Clinical Trial (NCT02057341)



A Phase 2, open-label study evaluated the efficacy and safety of **ARRY-371797** in patients with LMNA-related DCM.[7][11][12]

Table 2: Key Results from the Phase 2 Study of ARRY-371797

| Endpoint                                               | Baseline (Median) | Change at Week 12                |
|--------------------------------------------------------|-------------------|----------------------------------|
| 6-Minute Walk Test (6MWT)<br>Distance                  | 314 meters        | Mean increase of 69 meters[11]   |
| N-terminal pro-B-type Natriuretic Peptide (NT- proBNP) | 1409 pg/mL        | Median decrease to 848 pg/mL[11] |
| Left Ventricular Ejection Fraction (LVEF)              | -                 | Stable[11][13]                   |

The results of the Phase 2 study were promising, suggesting that **ARRY-371797** could improve functional capacity and reduce cardiac biomarker levels in patients with LMNA-related DCM.[7] [13][14] A long-term extension of this study suggested that the improvements in the 6-minute walk test distance were maintained for up to 120 weeks.[2][15]

## Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

A Phase 3, multinational, randomized, double-blind, placebo-controlled study was initiated to confirm the efficacy and safety of **ARRY-371797** in a larger population of patients with symptomatic LMNA-related DCM.[8][10][16] The primary endpoint was the change from baseline in the 6-minute walk test distance at 24 weeks.[1][10]

In August 2022, it was announced that the REALM-DCM trial was being discontinued.[1] An interim futility analysis indicated that the trial was unlikely to meet its primary endpoint.[1] The decision to halt the trial was not based on safety concerns.[1]

# Experimental Protocols Measurement of Cardiac Fibrosis (General Histological Protocol)



#### Tissue Preparation:

- Excise hearts from experimental animals and fix in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a graded series of ethanol concentrations.
- Clear the tissue with xylene and embed in paraffin.
- Section the paraffin blocks into 5 μm thick slices and mount on glass slides.
- Staining:
  - Deparaffinize and rehydrate the tissue sections.
  - Stain with Masson's trichrome or Picrosirius red to visualize collagen fibers.
- · Imaging and Quantification:
  - Capture images of the stained sections using a light microscope.
  - Quantify the fibrotic area (blue staining for Masson's trichrome, red for Picrosirius red) as a
    percentage of the total tissue area using image analysis software.

# Western Blot for p38 MAPK Phosphorylation (General Protocol)

- Protein Extraction:
  - Homogenize cardiac tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
  - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  - Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:



- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  - Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
  - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  - Quantify the band intensity using densitometry software.
  - Normalize the phosphorylated p38 MAPK signal to total p38 MAPK or a loading control (e.g., GAPDH).

## **6-Minute Walk Test (Clinical Protocol)**

The 6-minute walk test (6MWT) is a standardized assessment of functional exercise capacity. [17]

- Preparation: The test is conducted on a flat, hard surface along a straight corridor of a set length (e.g., 30 meters).[17]
- Procedure: Patients are instructed to walk as far as they can in 6 minutes, turning around at
  the ends of the corridor. They are permitted to slow down and rest if necessary, but are
  encouraged to resume walking as soon as they are able.
- Measurement: The total distance walked in 6 minutes is recorded.[17]



# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: p38 MAPK signaling in cardiac fibrosis and the inhibitory action of ARRY-371797.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pfizer to Discontinue Development Program for PF-07265803 for LMNA-Related Dilated Cardiomyopathy | Pfizer [pfizer.com]
- 2. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Frontiers | The case for inhibiting p38 mitogen-activated protein kinase in heart failure [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Study of ARRY-371797 (PF-07265803) in Patients With Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation [clinicaltrials.stanford.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase
   2 Study PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Long-term effectiveness of ARRY-371797 in people with dilated cardiomyopathy and a faulty LMNA gene: a plain language summary PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase 3 Multinational Randomized Placebo-controlled Study of ARRY-371797 in Patients with Symptomatic Dilated Cardiomyopathy Due to a Lamin A/C Gene Mutation | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [ARRY-371797's effect on cardiac fibrosis and inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2913283#arry-371797-s-effect-on-cardiac-fibrosisand-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com